molecular formula C13H26O3 B14389758 3-Hydroxybutyl nonanoate CAS No. 89457-35-2

3-Hydroxybutyl nonanoate

Cat. No.: B14389758
CAS No.: 89457-35-2
M. Wt: 230.34 g/mol
InChI Key: SMSPKNPHBGVMCD-UHFFFAOYSA-N
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Description

3-Hydroxybutyl nonanoate is an ester compound formed from the reaction between 3-hydroxybutanol and nonanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxybutyl nonanoate typically involves the esterification reaction between 3-hydroxybutanol and nonanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutyl nonanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid and 3-hydroxybutanone.

    Reduction: 3-Hydroxybutanol and nonanol.

    Substitution: Various amides or different esters depending on the nucleophile used.

Scientific Research Applications

3-Hydroxybutyl nonanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to lipid metabolism and enzyme activity.

    Industry: Used as a plasticizer in the production of biodegradable plastics and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 3-hydroxybutyl nonanoate involves its hydrolysis to release 3-hydroxybutanol and nonanoic acid. These products can then participate in various metabolic pathways. For example, 3-hydroxybutanol can be further oxidized to 3-hydroxybutyrate, which is a key intermediate in the metabolism of fatty acids.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyl acetate: Similar ester formed from acetic acid and 3-hydroxybutanol.

    3-Hydroxybutyl octanoate: Ester formed from octanoic acid and 3-hydroxybutanol.

    3-Hydroxybutyl decanoate: Ester formed from decanoic acid and 3-hydroxybutanol.

Uniqueness

3-Hydroxybutyl nonanoate is unique due to the specific chain length of the nonanoic acid, which imparts distinct physical and chemical properties. This makes it suitable for specific applications, such as in the production of biodegradable plastics and as a flavoring agent.

Properties

CAS No.

89457-35-2

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3-hydroxybutyl nonanoate

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-13(15)16-11-10-12(2)14/h12,14H,3-11H2,1-2H3

InChI Key

SMSPKNPHBGVMCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCC(C)O

Origin of Product

United States

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